4-(trans,trans-4-Butylcyclohexyl)phenyl 4'-propyl-[1,1'-bi(cyclohexane)]-4-carboxylate
Description
Properties
IUPAC Name |
[4-(4-butylcyclohexyl)phenyl] 4-(4-propylcyclohexyl)cyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H50O2/c1-3-5-7-25-10-14-27(15-11-25)29-20-22-31(23-21-29)34-32(33)30-18-16-28(17-19-30)26-12-8-24(6-4-2)9-13-26/h20-28,30H,3-19H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCOGJPXBBIRCAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(CC1)C2=CC=C(C=C2)OC(=O)C3CCC(CC3)C4CCC(CC4)CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H50O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60557702 | |
| Record name | 4-(4-Butylcyclohexyl)phenyl 4'-propyl[1,1'-bi(cyclohexane)]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60557702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115978-59-1 | |
| Record name | 4-(4-Butylcyclohexyl)phenyl 4'-propyl[1,1'-bi(cyclohexane)]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60557702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1,1'-Bicyclohexyl]-4-carboxylic acid, 4'-propyl-, 4-(trans-4-butylcyclohexyl)phenyl ester, (trans,trans) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.098 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Acid Chloride Route
The most widely reported method involves converting the carboxylic acid intermediate into its corresponding acid chloride, followed by reaction with the phenolic component:
Conditions :
Coupling Agent-Mediated Esterification
Alternative approaches employ carbodiimide-based coupling agents to activate the carboxylic acid:
Optimized Parameters :
-
Solvent: Dry THF.
-
Catalysts: DCC (1.2 eq), DMAP (0.2 eq).
-
Reaction time: 24 h at room temperature.
Stereochemical Control and Purification
The trans,trans configuration of the cyclohexyl groups is critical for maintaining the compound’s mesomorphic properties. Key steps include:
-
Catalytic Hydrogenation : Use of Pd/C or PtO₂ under H₂ pressure to reduce double bonds in bicyclohexane precursors while preserving stereochemistry.
-
Crystallization : Recrystallization from ethanol/water mixtures (7:3 v/v) to isolate the desired diastereomer.
Table 1 : Comparison of Stereochemical Outcomes
| Method | Catalyst | Temperature (°C) | trans,trans Isomer Purity (%) |
|---|---|---|---|
| Hydrogenation | Pd/C | 60 | 92 |
| Grignard Addition | – | −20 | 85 |
Characterization and Analytical Data
Spectroscopic Analysis
Thermal Behavior
Differential scanning calorimetry (DSC) reveals a crystalline-to-smectic transition at 178.4°C and clearing point at 268.4°C.
Computational Modeling and Reaction Optimization
Density functional theory (DFT) simulations (GAUSSIAN 09) predict the lowest-energy conformation of the ester, validating the trans,trans stereochemistry. Key findings include:
-
Energy barrier for cis isomerization: 28.5 kcal/mol.
-
Optimal reaction coordinates for esterification favor polar aprotic solvents.
Scale-Up and Industrial Production
ENAO Chemical Co., Ltd reports a pilot-scale process with the following parameters:
-
Batch Size : 25 kg.
-
Yield : 82%.
-
Purity : >98% (HPLC).
Challenges and Mitigation Strategies
-
Byproduct Formation : Transesterification minimized by using anhydrous conditions and molecular sieves.
-
Low Solubility : Additives like 5% DMSO in THF improve reactant miscibility.
Chemical Reactions Analysis
Types of Reactions: N-Acetyl-L-tryptophan 3,5-bis(trifluoromethyl)benzyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to yield different derivatives.
Substitution: The ester group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents such as alkyl halides and nucleophiles are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Chemistry: N-Acetyl-L-tryptophan 3,5-bis(trifluoromethyl)benzyl ester is used as a building block in organic synthesis and as a reference compound in analytical chemistry .
Biology: In biological research, it serves as a tool to study the role of NK-1 receptors in various physiological and pathological processes .
Medicine: The compound’s antagonistic activity against NK-1 receptors makes it a potential candidate for developing treatments for conditions like depression, anxiety, and emesis .
Industry: In the pharmaceutical industry, it is used in the development and testing of new drugs targeting NK-1 receptors .
Mechanism of Action
N-Acetyl-L-tryptophan 3,5-bis(trifluoromethyl)benzyl ester exerts its effects by competitively binding to the NK-1 receptor, thereby blocking the action of substance P, a neuropeptide involved in pain transmission, inflammation, and other processes . The compound’s high affinity for the NK-1 receptor makes it a potent antagonist, effectively inhibiting the receptor’s activity .
Comparison with Similar Compounds
Alkyl Chain Length Variations
- 4-(trans-4-Pentylcyclohexyl)phenyl Analogue (CAS 131790-57-3): Increasing the alkyl chain from butyl to pentyl elevates molecular weight (C29H44O2 vs. C25H38O2) and retention time (34.15 vs. 32.55 in ).
- 4-Propylphenyl 4-(4-propylcyclohexyl)cyclohexanecarboxylate (CAS 97564-42-6) :
Shorter propyl chains result in lower molecular weight (C25H38O2) and higher retention time (34.15), suggesting reduced polarity compared to the target compound .
Substituent Effects
- Fluorinated Analogues: (Trans,trans)-4-fluorophenyl 4'-propyl-[1,1'-bi(cyclohexane)]-4-carboxylate (HD-3633): Fluorine substitution increases polarity and dielectric anisotropy, improving electro-optical response in liquid crystals. However, it may lower thermal stability compared to non-fluorinated esters . 4-(3,4-Difluorophenyl)-4’-pentyl-1,1’-bi(cyclohexyl) (CAS 118164-51-5): Difluoro groups enhance dipole-dipole interactions, stabilizing smectic phases but requiring higher synthesis precision .
- Ethoxy-Substituted Analogues :
- trans,trans-4-(4-Ethoxy-2,3-difluorophenyl)-4'-propyl-1,1'-bi(cyclohexane) (CAS 123560-48-5) : The ethoxy group introduces hydrogen-bonding capacity, extending mesomorphic ranges. This compound exhibits a higher molecular weight (C23H34F2O) and distinct NMR shifts (δ 1.39–1.56 ppm for cyclohexyl protons) compared to the target compound .
Stereochemical and Functional Group Modifications
- 4-Propyl-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl (CAS 122957-72-6) :
Replacing the ester with a biphenyl linkage reduces molecular weight (C24H32) and eliminates polar carboxylate interactions, favoring nematic phases but limiting application in polymer-stabilized LCDs . - Acryloyloxy-Functionalized Esters (e.g., ST05874) :
Compounds like ST05874 incorporate acrylate groups, enabling photopolymerization for flexible displays. Their synthesis involves DMAP-catalyzed esterification, yielding >98% purity, similar to the target compound’s synthetic routes .
Data Table: Key Properties of Comparable Compounds
Q & A
Q. What established synthetic routes are available for this compound, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions, including esterification and cyclohexane ring functionalization. Key steps include:
- Esterification : Coupling of the cyclohexyl-carboxylate moiety with a substituted phenyl group under acidic or basic catalysis.
- Cyclohexane Functionalization : Trans-alkylation or Grignard reactions to introduce the butyl and propyl substituents. Reaction conditions (e.g., solvent polarity, temperature, and catalyst loading) critically affect yield and purity. For example, polar aprotic solvents like DMF improve solubility of intermediates, while temperatures >100°C may accelerate side reactions .
Q. Which spectroscopic techniques are most effective for characterizing its molecular conformation and purity?
- NMR Spectroscopy : H and C NMR confirm substituent positions and trans/trans stereochemistry via coupling constants (e.g., ~10–12 Hz for trans-diaxial protons) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula and detects impurities.
- HPLC : Reverse-phase HPLC with UV detection assesses purity, particularly for isolating diastereomers .
Q. What are the critical safety considerations for handling this compound in laboratory settings?
- Ventilation : Use fume hoods to avoid inhalation of aerosols .
- Personal Protective Equipment (PPE) : Nitrile gloves and chemical-resistant lab coats prevent dermal exposure.
- Storage : Store in airtight containers under inert gas (e.g., N) at 2–8°C to prevent oxidation .
Advanced Research Questions
Q. How can solvent and temperature conditions be optimized during esterification to minimize byproduct formation?
- Solvent Selection : Non-polar solvents (e.g., toluene) reduce hydrolysis of the ester group, while controlled heating (80–90°C) accelerates reaction kinetics without degrading sensitive functional groups .
- Catalyst Screening : Lipases or organocatalysts (e.g., DMAP) improve regioselectivity in sterically crowded systems .
Q. What computational strategies predict the compound’s mesomorphic behavior in liquid crystal applications?
- Molecular Dynamics (MD) Simulations : Model dipole-dipole interactions and alkyl chain flexibility to predict phase transitions.
- Density Functional Theory (DFT) : Calculate torsional energy barriers for cyclohexane ring flipping, which influence nematic-isotropic transition temperatures .
Q. How can discrepancies in reported biological activity (e.g., receptor binding) be resolved across studies?
- Assay Standardization : Control variables like solvent (DMSO vs. aqueous buffers) and cell line specificity.
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., propyl vs. pentyl chains) to isolate critical pharmacophores .
Q. What strategies mitigate byproduct formation during trans-alkylation steps?
- Stepwise Quenching : Add reagents in aliquots to prevent exothermic side reactions.
- Chromatographic Monitoring : TLC or GC-MS tracks intermediate formation, allowing real-time adjustments .
Data Contradiction Analysis
Q. How should conflicting solubility data in polar vs. non-polar solvents be interpreted?
- Solvent Polarity Index : Compare Hansen solubility parameters to identify outliers. For instance, anomalous solubility in chloroform may arise from halogen-π interactions with the aromatic phenyl group .
- Temperature Dependence : Solubility often increases non-linearly with temperature; differential scanning calorimetry (DSC) can detect polymorphic transitions affecting dissolution .
Q. Why do different studies report varying thermal stability ranges for this compound?
- Decomposition Pathways : Thermogravimetric analysis (TGA) under N vs. air reveals oxidative degradation thresholds.
- Impurity Profiles : Trace moisture or residual catalysts (e.g., Pd from coupling reactions) lower decomposition onset temperatures .
Methodological Recommendations
Q. What orthogonal techniques validate stereochemical purity in enantiomeric mixtures?
- Chiral HPLC : Use cellulose-based columns to resolve enantiomers.
- Circular Dichroism (CD) : Correlate optical activity with calculated electronic transitions from TD-DFT .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
